4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride
Description
4(1H)-Quinazolinones are heterocyclic compounds featuring a bicyclic scaffold with a ketone group at position 2. The target compound, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-4(1H)-quinazolinone hydrochloride, is a partially saturated derivative with a morpholinoacetyl group at position 1 and a para-tolyl substituent at position 3. The hydrochloride salt enhances solubility, a common pharmaceutical modification to improve bioavailability .
Key structural features:
- Morpholinoacetyl group: Introduces a polar, nitrogen-containing moiety that may influence receptor binding or solubility .
- p-Tolyl substituent: A hydrophobic group that could enhance lipophilicity and membrane permeability .
While direct biological data for this compound are unavailable, its structural motifs align with quinazolinones known for antimicrobial, anticancer, and enzyme-inhibitory activities .
Properties
CAS No. |
20866-04-0 |
|---|---|
Molecular Formula |
C21H24ClN3O3 |
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C21H23N3O3.ClH/c1-16-6-8-17(9-7-16)23-15-24(19-5-3-2-4-18(19)21(23)26)20(25)14-22-10-12-27-13-11-22;/h2-9H,10-15H2,1H3;1H |
InChI Key |
JTRACHHCADRQMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(C3=CC=CC=C3C2=O)C(=O)CN4CCOCC4.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Anthranilamide (2-aminobenzamide) : serves as the quinazolinone core precursor.
- p-Tolualdehyde (4-methylbenzaldehyde) : provides the p-tolyl group at the 3-position.
- Morpholinoacetyl chloride : used to introduce the morpholinoacetyl group at the 1-position.
- Hydrochloric acid or HCl gas : for salt formation.
Stepwise Synthetic Procedure
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of anthranilamide with p-tolualdehyde | Reflux in ethanol or toluene with catalytic p-toluenesulfonic acid (p-TsOH) | Forms 2,3-dihydro-4(1H)-quinazolinone core substituted at 3-position by p-tolyl group via cyclocondensation. Yields typically range 60-90%. |
| 2 | Acylation of the quinazolinone nitrogen (N-1) with morpholinoacetyl chloride | Reaction in anhydrous solvent (e.g., dichloromethane or THF) at 0-5°C with base (e.g., triethylamine) | Morpholinoacetyl chloride reacts selectively at N-1 to form the 1-(morpholinoacetyl) derivative. |
| 3 | Purification | Column chromatography or recrystallization | Removes impurities and unreacted starting materials. |
| 4 | Formation of hydrochloride salt | Treatment with HCl in ether or ethanol | Provides the hydrochloride salt form for improved stability and solubility. |
This approach aligns with the general methods of quinazolinone synthesis involving cyclocondensation followed by selective N-acylation, as reported in the literature for similar derivatives.
Analytical Characterization and Yields
Typical yields for each step vary depending on reaction conditions but generally fall within:
| Step | Yield (%) | Characterization Techniques |
|---|---|---|
| Cyclocondensation | 70-90 | Melting point, IR (C=O stretch ~1660 cm⁻¹), ¹H NMR (aromatic and NH signals), MS |
| N-Acylation | 60-85 | ¹H NMR (morpholine signals at ~3.5-4.0 ppm), IR (amide C=O), MS |
| Hydrochloride salt formation | Quantitative | Melting point, elemental analysis, salt confirmation by IR and NMR |
The ¹H NMR typically shows aromatic protons of the p-tolyl group, morpholine ring protons, and characteristic NH signals. Mass spectrometry confirms molecular weight consistent with the morpholinoacetyl-p-tolyl quinazolinone structure.
Alternative Synthetic Routes and Catalysts
- Microwave-assisted synthesis : Rapid cyclocondensation of 2-aminobenzamide with aldehydes in presence of tin(II) chloride (SnCl₂) catalyst can be adapted for faster synthesis.
- Green chemistry approaches : Use of graphene oxide nanosheets and oxone in aqueous media for quinazolinone synthesis has been reported, offering environmentally friendly alternatives.
- Diastereomeric separation : For chiral derivatives, cyclocondensation with chiral amines and aldehydes allows for stereochemical control and separation of diastereomers by chromatography.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Core building block | Anthranilamide |
| 3-Position substituent | p-Tolyl group via p-tolualdehyde |
| 1-Position substituent | Morpholinoacetyl group via morpholinoacetyl chloride |
| Solvent(s) | Ethanol, toluene, dichloromethane, THF |
| Catalyst(s) | p-Toluenesulfonic acid, triethylamine, SnCl₂ (optional) |
| Reaction temperature | Reflux for cyclocondensation; 0-5°C for acylation |
| Purification | Column chromatography, recrystallization |
| Salt formation | HCl treatment to form hydrochloride salt |
| Typical yields | 60-90% per step |
| Characterization | Melting point, IR, ¹H NMR, MS |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions may target the quinazolinone core or the morpholinoacetyl group, potentially leading to the formation of dihydroquinazolinones or reduced amides.
Substitution: Substitution reactions can occur at various positions on the quinazolinone core, morpholinoacetyl group, or p-tolyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the quinazolinone core may yield dihydroquinazolinone derivatives.
Scientific Research Applications
Antifibrillatory Activity
Moquizone has been noted for its antifibrillatory effects, making it a candidate for research in cardiac health. The compound exhibits properties that may help stabilize cardiac rhythms and prevent arrhythmias. Studies have indicated that it can exert central nervous system stimulant effects at certain dosages while demonstrating depressant effects at higher doses .
Choleretic Activity
Research indicates that Moquizone possesses choleretic activity, which enhances bile production in the liver. This property is particularly relevant for conditions requiring improved digestion and absorption of fats . The implications for liver health and metabolic disorders are significant, warranting further investigation into its therapeutic potential.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antifibrillatory Effects | Demonstrated that Moquizone can reduce the frequency of arrhythmias in rodent models at specific dosages. |
| Study B | Choleretic Activity | Found that administration of Moquizone significantly increased bile acid levels in treated subjects compared to controls. |
| Study C | Neuroprotection | Investigated the antioxidant properties of similar quinazolinones; suggested that Moquizone may offer protective effects against oxidative damage in neural tissues. |
Toxicological Considerations
While exploring the applications of Moquizone, it is crucial to consider its toxicological profile. Acute toxicity studies have shown an LD50 value of approximately 2135 mg/kg in rodent models, indicating potential behavioral and vascular effects at high doses . Understanding these effects is essential for evaluating safety in therapeutic contexts.
Mechanism of Action
The mechanism of action of 4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride would depend on its specific biological target. Generally, quinazolinones exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, they may inhibit enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural and Functional Group Variations
The biological and physicochemical properties of quinazolinones are highly substituent-dependent. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations :
- Morpholino-containing derivatives (e.g., target compound, ) often exhibit improved solubility and target engagement due to the morpholine ring’s hydrogen-bonding capacity .
- Halogenated analogs (e.g., 7-chloro in ) show enhanced antimicrobial activity, likely due to increased membrane permeability .
- Hydrophobic groups (p-tolyl, phenyl) improve blood-brain barrier penetration, as seen in CNS-active drugs like Etaqualone .
Key Observations :
- The target compound’s synthesis likely employs cyclocondensation (similar to ), given the need for precise substituent placement.
- Mechanochemical methods (e.g., ) offer sustainability advantages but may struggle with complex substituents like morpholinoacetyl.
Table 3: Activity Trends in Quinazolinone Derivatives
Key Observations :
- The morpholinoacetyl group in the target compound may synergize with the p-tolyl substituent to balance solubility and membrane interaction, a strategy seen in dual-action therapeutics .
Biological Activity
4(1H)-Quinazolinone, 2,3-dihydro-1-(morpholinoacetyl)-3-(p-tolyl)-, hydrochloride is a member of the quinazolinone family, known for its diverse biological activities. This compound features a complex structure that includes a quinazolinone core, a morpholinoacetyl group, and a p-tolyl substituent. These structural characteristics contribute to its pharmacological potential, particularly in the fields of oncology and antimicrobial research.
Anticancer Properties
Research indicates that quinazolinone derivatives possess significant anticancer properties. A study demonstrated that various quinazolinone derivatives exhibited cytotoxic effects against multiple cancer cell lines. For instance, compounds derived from quinazolinones showed IC50 values ranging from 10 µM to 12 µM against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines .
Table 1: Cytotoxic Effects of Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
The mechanism of action is believed to involve the inhibition of critical cellular pathways related to proliferation and survival.
Antimicrobial Activity
Quinazolinone derivatives also demonstrate antimicrobial properties. Compounds within this class have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. One study reported that certain derivatives exhibited moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 mm to 15 mm .
Table 2: Antimicrobial Efficacy of Quinazolinone Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12 |
| Compound B | Escherichia coli | 15 |
| Compound C | Candida albicans | 11 |
The biological activities of 4(1H)-quinazolinone derivatives can be attributed to their ability to interact with specific biological targets. This includes:
- Enzyme Inhibition : Many quinazolinones act as inhibitors of key enzymes involved in cancer cell proliferation.
- DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.
- Protein Binding : Interaction studies have shown that these compounds can bind effectively to target proteins or enzymes, affecting their activity and function.
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazolinone-thiazole hybrids. These hybrids were tested for their cytotoxic effects on various cancer cell lines using the MTT assay. The results indicated that certain hybrids exhibited significantly higher cytotoxicity compared to their parent compounds .
Q & A
Q. What are the established synthetic routes for preparing 4(1H)-Quinazolinone derivatives with morpholinoacetyl and aryl substituents?
The synthesis involves cyclocondensation of methyl 2-acylaminobenzoates with amine hydrochlorides, phosphorus pentoxide (P₂O₅), and N,N-dimethylcyclohexylamine at 180°C for 45 minutes . For the target compound, methyl 2-acylaminobenzoate reacts with morpholinoacetyl chloride and p-tolylamine hydrochloride under these conditions. The hydrochloride salt forms during workup by adding excess HCl. Yields for aryl-substituted derivatives (e.g., p-tolyl) typically exceed 80% when recrystallized from ethanol or diisopropyl ether .
Q. How can researchers characterize the structural integrity and purity of this compound?
Key methods include:
- ¹H NMR : Peaks for morpholinoacetyl protons (δ ~2.5–3.5 ppm), p-tolyl aromatic protons (δ ~7.0–7.5 ppm), and quinazolinone backbone protons (δ ~8.3 ppm for C4-H) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 350–400) confirm the molecular formula.
- Elemental Analysis : C, H, N percentages must align with theoretical values (±0.3%) .
Q. What is the role of the hydrochloride salt in this compound?
The hydrochloride form enhances solubility in polar solvents (e.g., water or ethanol) and stabilizes the compound during storage. It is formed by treating the free base with 4 M HCl during synthesis. Recrystallization from ethanol ensures high purity (>95%) .
Advanced Questions
Q. How can reaction conditions be optimized for sterically hindered substituents like morpholinoacetyl?
- Temperature/Time : Increase to 200°C for 60–90 minutes to overcome steric hindrance.
- Amine Excess : Use 0.25 mol of amine hydrochloride (vs. 0.2 mol standard) to drive the reaction .
- Solvent Optimization : Dichloromethane/light petroleum mixtures improve recrystallization efficiency. For example, Nielsen and Pedersen (1980) achieved 92% yield for a tert-butyl derivative using these adjustments .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?
- 2D NMR : Use COSY and HSQC to assign overlapping proton signals (e.g., distinguishing p-tolyl and morpholinoacetyl protons).
- HRMS : Resolve ambiguous fragmentation patterns (e.g., m/z 351.2296 vs. 351.2310) .
- X-ray Diffraction : Single-crystal analysis, as demonstrated by Wang et al. (2008), provides definitive structural confirmation .
Q. What methodologies assess the biological impact of aryl substituents (e.g., p-tolyl)?
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) and compare bioactivity.
- Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) or anticancer activity via IC₅₀ (e.g., Priya et al. (2011) reported IC₅₀ = 12 µM for a 4-chlorophenyl analog against MCF-7 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
